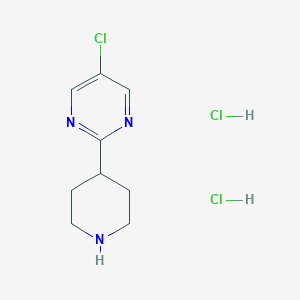

5-氯-2-(哌啶-4-基)嘧啶二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C28H38Cl3N5O3S . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial . In recent years, several reviews have been published concerning specific methods of piperidine synthesis .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 631.07 .科学研究应用

亲核取代中的电子效应

已经研究了哌啶从一系列 2-氯-5-杂芳基(或芳基)嘧啶中亲核取代氯的动力学,以评估 5-取代基的电子效应。发现反应性顺序受 5-取代基的吸电子或给电子能力的影响,从而深入了解了这些化合物的电子性质 (Allen, Buckland, & Hutley, 1980)。

激酶抑制剂关键中间体的合成

描述了一种相关化合物 5-氟-2-(哌啶-4-基氧基)嘧啶-4-胺的实用合成方法,该化合物是脱氧胞苷激酶 (dCK) 抑制剂制备中的关键中间体。这个过程很重要,因为它为有效的 dCK 抑制剂提供了经济的途径,突出了此类化合物在药物化学中的重要性 (Zhang et al., 2009)。

对铁的腐蚀抑制作用

已经研究了哌啶衍生物对铁腐蚀的吸附和腐蚀抑制性能。本研究使用了量子化学计算和分子动力学模拟,证明了此类化合物在保护金属免受腐蚀方面的潜在用途 (Kaya et al., 2016)。

神经性疼痛治疗剂的开发

发现了新型嘧啶作为有效的 sigma-1 受体 (σ1R) 拮抗剂,并合成了它们以用于药理学抗神经性疼痛活性。这些化合物,包括 5-氯-2-(4-氯苯基)-4-甲基-6-(3-(哌啶-1-基)丙氧基)嘧啶衍生物,表现出很高的结合亲和力和选择性,表明它们作为治疗神经性疼痛的一类新药的潜力 (Lan et al., 2014)。

抗菌应用

在微波辐射下合成的某些含哌啶的嘧啶亚胺和噻唑烷酮类化合物显示出有希望的抗菌活性。对这些化合物对各种细菌菌株的有效性进行了筛选,表明它们在抗菌应用中的潜在用途 (Merugu, Ramesh, & Sreenivasulu, 2010)。

安全和危害

未来方向

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating the ongoing interest and research in this field.

作用机制

Target of Action

The primary target of 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride acts as an agonist of GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . The downstream effects include improved glycemic control, which is beneficial for the management of type 2 diabetes .

Pharmacokinetics

The compound was efficacious in both acute and chronic in vivo rodent models of diabetes . In a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .

Result of Action

The compound’s action results in stimulated glucose-dependent insulin release and promoted secretion of the incretin GLP-1 . This leads to improved glycemic control, making it a potential new treatment for type 2 diabetes .

属性

IUPAC Name |

5-chloro-2-piperidin-4-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.2ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDDHTIWTMRKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=N2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2429085.png)

![N'-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide](/img/structure/B2429086.png)

![3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2429088.png)

![2-chloro-N-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2429090.png)

![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2429092.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine](/img/structure/B2429101.png)

![N-[(pyridin-4-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2429104.png)